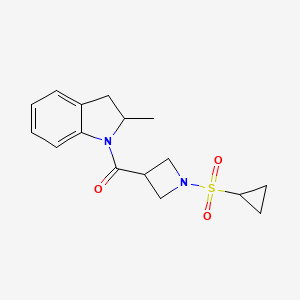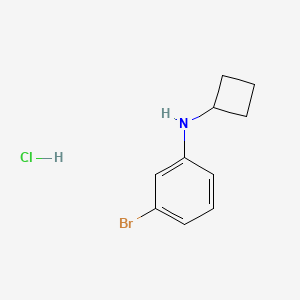
Methyl 2-amino-4-fluoro-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-4-fluoro-2-methylbutanoate” is a chemical compound with the CAS Number: 1446499-77-9 . It has a molecular weight of 149.17 . The IUPAC name for this compound is methyl 2-amino-4-fluoro-2-methylbutanoate .
Physical And Chemical Properties Analysis
“Methyl 2-amino-4-fluoro-2-methylbutanoate” is a liquid . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
1. Inhibitor of Gamma-Aminobutyric Acid Aminotransferase
Methyl 2-amino-4-fluoro-2-methylbutanoate and its related compounds, such as 4-Amino-2-(substituted methyl)-2-butenoic acids, have been studied for their potential as inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds are potent competitive reversible inhibitors and are used to map a section of the active site of GABA-T. The fluoro analogue in particular has demonstrated enzyme-catalyzed fluoride ion release, indicating that elimination does occur, suggesting important implications for the design of mechanism-based inactivators for GABA-T (Silverman, Durkee & Invergo, 1986).
2. Synthesis of Fluorinated Amino Acids
The compound has been involved in the stereoselective synthesis of fluorinated amino acids, which are important in medicinal chemistry. For instance, stereoselective alkylation in the presence of LDA at low temperatures was used for synthesizing various fluorinated amino acids, demonstrating its utility in organic synthesis and drug development (Laue, Kröger, Wegelius & Haufe, 2000).
3. Anticancer Drug Research
Amino acetate functionalized Schiff base organotin(IV) complexes, incorporating compounds like methyl 2-amino-4-fluoro-2-methylbutanoate, have been investigated for their potential as anticancer drugs. These complexes have shown promising cytotoxicity against various human tumor cell lines, indicating their potential in cancer therapy (Basu Baul, Basu, Vos & Linden, 2009).
4. Potential PET Imaging Agents for Tumor Detection
Fluoroarylvaline derivatives of methyl 2-amino-4-fluoro-2-methylbutanoate have been synthesized and evaluated as potential PET imaging agents for tumor detection. Their superior tumor/blood and tumor/brain ratios compared to other agents suggest their potential in improving diagnostic accuracy in oncology (Qiao et al., 2009).
5. Biosynthesis Studies in Fruit Aroma
Methyl 2-amino-4-fluoro-2-methylbutanoate has been utilized in studies investigating the biosynthesis of key contributors to fruit aroma, such as 2-methylbutanoate esters. This research helps in understanding the flavor profiles of different fruits and improving food technology (Rowan et al., 1996).
6. Prodrug Design in Pharmacology
The compound has been explored in the synthesis of amino acid esters as prodrugs, particularly in modifying the gastrointestinal effects of drugs like sulindac. This research is pivotal in designing drugs with reduced side effects while maintaining their therapeutic efficacy (Nirmal et al., 2015).
Safety and Hazards
The compound has been assigned the GHS02 and GHS06 pictograms, indicating that it is flammable and toxic . The hazard statements H226 and H301 are associated with it, suggesting that it is flammable and toxic if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
methyl 2-amino-4-fluoro-2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-6(8,3-4-7)5(9)10-2/h3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICKWEUMIIMSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCF)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-fluoro-2-methylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)




![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)
![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)